5-氟-1H-吲哚-3-羧酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

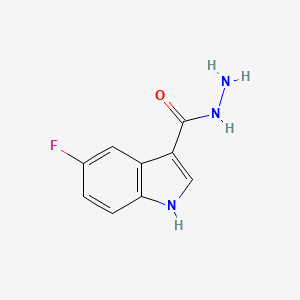

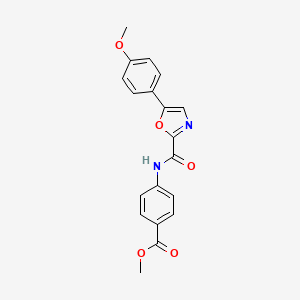

5-Fluoro-1h-indole-3-carbohydrazide is a compound that has been used in the synthesis of biologically important indole-based-sulfonamide derivatives . It is an important precursor for generating biologically active structures .

Synthesis Analysis

A new series of indole-based-sulfonamide derivatives was synthesized by treating 5-fluoro-1H-indole-3-carbohydrazide with different aryl-sulfonyl chloride in the presence of pyridine . All synthesized derivatives were characterized by different analytical methods .Molecular Structure Analysis

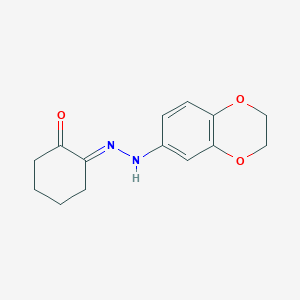

The molecular formula of 5-Fluoro-1h-indole-3-carbohydrazide is C9H8FN3O . The average mass is 193.178 Da and the monoisotopic mass is 193.065140 Da .Chemical Reactions Analysis

The electrochemical behavior of the synthesized compounds was investigated using cyclic voltammetry (CV) and square wave voltammetry (SWV) at the pencil graphite electrode (PGE) . The redox behavior of all derivatives varies due to the nature of substitutions in the indole sulfonamide moiety .Physical And Chemical Properties Analysis

The molecular weight of 5-Fluoro-1h-indole-3-carbohydrazide is 135.1383 . More detailed physical and chemical properties are not available from the search results.科学研究应用

抗分枝杆菌和抗癌药

5-氟-1h-吲哚-3-碳酰肼衍生物已被合成并评估了针对结核分枝杆菌的抗分枝杆菌活性以及抗癌特性。该系列中的化合物对结核病表现出中等到良好的抑制活性,并表现出广谱抗增殖活性,特别是对白血病细胞系(Cihan-Üstündağ & Çapan, 2012)。

对癌细胞系的细胞毒活性

一系列新型 5-氟-1h-吲哚-3-碳酰肼衍生物已被证明对各种人类癌细胞系表现出有效的抗增殖活性,一些化合物表现出的疗效高于标准药物 5-氟尿嘧啶(Zhang et al., 2011)。

抗菌、抗炎和抗增殖活性

5-氟-1h-吲哚-3-碳酰肼的衍生物已证明具有抗菌、抗炎和抗增殖活性。合成的化合物在体外试验中表现出中等到良好的抗增殖活性(Narayana et al., 2009)。

电化学性质和生物学意义

由 5-氟-1h-吲哚-3-碳酰肼合成的吲哚基磺酰胺衍生物因吲哚磺酰胺部分的取代而表现出不同的电化学行为,已对其电化学行为进行了研究。了解这些性质有助于深入了解构效关系(Ibrahim et al., 2020)。

大鼠的抗糖尿病活性

5-氟-1h-吲哚-3-碳酰肼衍生物在链脲佐菌素诱导的糖尿病大鼠中显示出显着的抗糖尿病活性,表现出剂量依赖性的血糖水平降低(Anreddy, 2014)。

抗结核和抗菌活性

由 5-氟-1h-吲哚-3-碳酰肼合成的异恶唑环状 1,3,4-恶二唑衍生物表现出抗菌和抗结核活性。一些化合物对结核分枝杆菌和各种细菌菌株特别有效(Shingare et al., 2018)。

药物开发和优化

已记录了涉及 5-氟-1h-吲哚-3-碳酰肼衍生物的抗抑郁药候选物的开发。优化这些化合物大规模制备的工艺突出了它们的潜在治疗应用(Anderson et al., 1997)。

安全和危害

According to the safety data sheet, 5-Fluoro-1h-indole-3-carbohydrazide causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

未来方向

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The recent applications of 1H-indole-3-carbohydrazide in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

属性

IUPAC Name |

5-fluoro-1H-indole-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c10-5-1-2-8-6(3-5)7(4-12-8)9(14)13-11/h1-4,12H,11H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZYXHZMIBFMQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1h-indole-3-carbohydrazide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2809555.png)

![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2809556.png)

![1-[(4-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2809559.png)

![N-(3,5-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2809569.png)

![(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2809572.png)